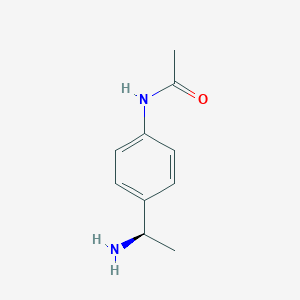

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Descripción general

Descripción

“®-N-(4-(1-Aminoethyl)phenyl)acetamide” is a chemical compound with the CAS Number: 177948-74-2 . It has a linear formula of C10H14N2O . This product is not intended for human or veterinary use and is for research use only.

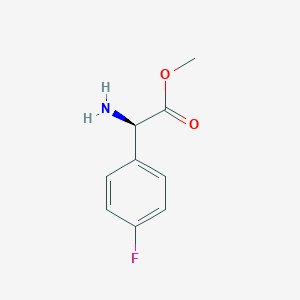

Molecular Structure Analysis

The molecular formula of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” is C10H14N2O . It has an average mass of 178.231 Da and a monoisotopic mass of 178.110611 Da .Chemical Reactions Analysis

The chemical reactions involving “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. Detailed reaction mechanisms might be available in specialized chemistry resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not detailed in the search results. For comprehensive information, specialized databases or scientific literature should be consulted .Aplicaciones Científicas De Investigación

β3-Adrenergic Receptor Agonists for Obesity and Diabetes : N-phenyl-(2-aminothiazol-4-yl)acetamides, structurally related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, were evaluated as selective β3-adrenergic receptor agonists, potentially useful for treating obesity and type 2 diabetes. Some compounds showed significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Synthesis of (R)-Phenotropil : Novel methods were developed for synthesizing 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, also known as (R)-Phenotropil, a compound related to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide. These methods involve key steps like alkylation and cyclization, highlighting the compound's potential in medicinal chemistry (Vorona et al., 2013).

Radiosynthesis for Metabolic Studies : Compounds like [phenyl-4-3H]acetochlor, a chloroacetanilide herbicide, have been synthesized for studies on metabolism and mode of action, which is significant for understanding the biological effects of related acetamide derivatives (Latli & Casida, 1995).

Enantioselective Synthesis for β-Blocker Atenolol : Research has focused on the enantioselective synthesis of acetamide derivatives, useful as building blocks for β-blockers like atenolol. This showcases the relevance of acetamide derivatives in creating enantiomerically pure pharmaceuticals (Lund et al., 2016).

L,D-Dipeptide Aggregate Inclusion Compounds : (S)-phenylglycyl-(R)-phenylglycine, structurally similar to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, forms inclusion compounds with small amides, demonstrating potential applications in molecular recognition and self-assembly in materials science (Akazome et al., 2002).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on “®-N-(4-(1-Aminoethyl)phenyl)acetamide” are not specified in the search results. This information might be available in recent scientific literature or future research proposals .

Relevant Papers The search results do not provide specific papers related to “®-N-(4-(1-Aminoethyl)phenyl)acetamide”. For a comprehensive review, it is recommended to search scientific databases such as PubMed, Scopus, or Web of Science .

Propiedades

IUPAC Name |

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORYGMLNMVLIDS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

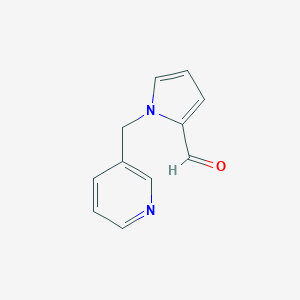

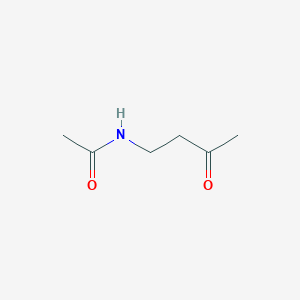

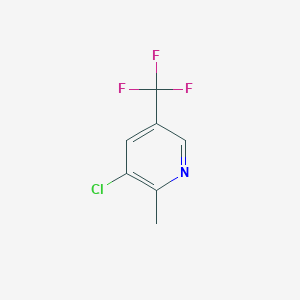

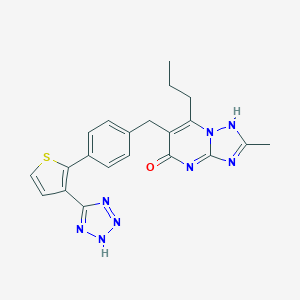

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)